Parishin E

Descripción general

Descripción

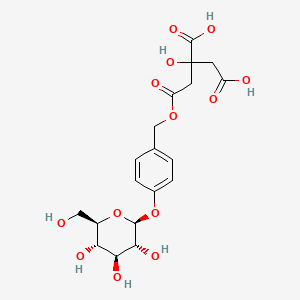

Parishin E is a polyphenolic glucoside identified in Gastrodia elata and Maclura tricuspidata. Structurally, it consists of a benzyl citrate moiety linked to a β-D-glucopyranosyl group (2-[4-O-(β-D-glucopyranosyl)benzyl] citrate) . Its molecular formula is C₁₉H₂₄O₁₃, with a molecular weight of 460.38 g/mol . This compound is part of the parishin family, which includes derivatives like Parishins A, B, C, and novel compounds such as macluraparishins E and C . These compounds are metabolically interrelated; for instance, Parishin A (with three gastrodin units) degrades into simpler derivatives like this compound (one gastrodin unit) during fruit maturation or enzymatic processing .

Métodos De Preparación

Extraction Methods from Gastrodia elata

Solvent Extraction Optimization

The initial step involves extracting Parishin E from dried Gastrodia elata tubers. Key parameters include:

Box-Behnken Design (BBD) Validation :

Response surface methodology (RSM) confirmed that a 41% ethanol concentration, 28.58 mL/g liquid-solid ratio, and 46.60-minute extraction yield this compound with a comprehensive score of 1.8134 ± 0.0110 .

Resin Column Purification

Resin Selection and Elution

Crude extracts are purified using macroporous resins to remove impurities (e.g., polysaccharides, proteins).

| Resin Type | Elution Solvent | This compound Recovery |

|---|---|---|

| HPD-100 | 10–20% ethanol | 85–90% |

| AB-8 | 15–20% ethanol | 80–88% |

| Diaion HP-20 | 10% ethanol | 82–86% |

Process :

-

Load crude extract (1:4 w/v in water) onto the resin column.

-

Wash with 3–5 column volumes (CV) of water to remove polar impurities.

-

Elute with 10–20% ethanol (5 CV) to collect this compound-enriched fractions .

Reverse-Phase HPLC Purification

Chromatographic Conditions

Final purification employs HPLC to separate this compound from structural analogs (e.g., Parishin G).

Key Findings :

-

Acidic mobile phases (0.2–1% formic/acetic acid) improve peak resolution by suppressing silanol interactions .

-

Scaling to a 20 cm × 7.5 cm C18 column enables gram-scale production (1.6–1.8 g/batch) with 65–70% recovery .

Yield and Purity

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol extraction | 12–15 | 20–30 |

| Resin purification | 70–80 | 50–60 |

| HPLC purification | 65–70 | >98 |

Stability Considerations

This compound degrades under alkaline conditions. Freeze-drying (lyophilization) at ≤60°C preserves integrity, yielding a white powder with <2% impurities .

Applications and Scalability

The validated two-step process (resin + HPLC) is scalable for industrial production. This compound’s anti-aging efficacy in murine models (e.g., reduced cardiopulmonary fibrosis, serum IL-6 levels ) underscores its therapeutic potential.

Análisis De Reacciones Químicas

Tipos de reacciones: Parishin E experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen ácido fórmico, acetonitrilo y otros disolventes . Las condiciones a menudo implican niveles específicos de pH para evitar la transformación de this compound en otros compuestos .

Principales productos formados: Los principales productos formados a partir de las reacciones de this compound incluyen gastrodina, alcohol 4-hidroxibencílico y ácido cítrico .

Aplicaciones Científicas De Investigación

Parishin E tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Parishin E ejerce sus efectos regulando la vía de señalización Sir2/Uth1/TOR . Aumenta la expresión del gen Silent Information Regulator 2 y la actividad de la superóxido dismutasa, al mismo tiempo que disminuye los niveles de especies reactivas de oxígeno y malondialdehído . Esta regulación conduce a un aumento de las tasas de supervivencia celular en condiciones de estrés oxidativo .

Compuestos similares:

- Parishin A

- Parishin B

- Parishin C

- Gastrodina

Comparación: this compound es único debido a su estructura específica y el número de unidades de gastrodina que contiene . Si bien Parishin A tiene tres unidades de gastrodina, this compound tiene menos, lo que lo hace distinto en su composición química y actividades biológicas .

This compound destaca por sus posibles propiedades antioxidantes y su papel en la extensión de la vida útil de la levadura, lo que no se observa tan prominentemente en otros compuestos similares .

Comparación Con Compuestos Similares

Structural Differences

The parishin family shares a core structure of gastrodin (4-hydroxybenzyl alcohol glucoside) esterified with polycarboxylic acids. Key distinctions include:

- Parishin A : Three gastrodin units esterified with citric acid .

- Parishin B/C : Two gastrodin units linked to citric acid .

- Parishin E : One gastrodin unit esterified with citric acid .

- Maclurathis compound/C: Novel derivatives from Maclura tricuspidata with 3-hydroxy-3-methylpentane-1,5-dioic acid instead of citric acid .

Table 1. Structural and Molecular Comparison

Content Variation in Plant Tissues

This compound is less abundant than Parishin A in most plant parts. For example, in Maclura tricuspidata:

- Twig : this compound = 330.9 ± 9.9 μg/g vs. Parishin A = 2498.1 ± 90.0 μg/g .

- Root : this compound = 42.3 ± 10.5 μg/g vs. Parishin A = 461.8 ± 7.9 μg/g .

This disparity reflects metabolic hierarchies, where Parishin A serves as a precursor for this compound and other derivatives .

Table 2. Concentration in M. tricuspidata (μg/g)

| Part | This compound | Parishin A | Parishin B | Maclurathis compound |

|---|---|---|---|---|

| Twig | 330.9 | 2498.1 | 3744.8 | 2567.4 |

| Bark | 466.4 | 3234.8 | 3555.0 | 4341.4 |

| Root | 42.3 | 461.8 | 331.9 | 289.1 |

Pharmacokinetics and Stability

- Metabolic Interconversion : Parishins A, B, C, and E are interconvertible in vivo. For example, Parishin A degrades into this compound and gastrodin during fruit ripening .

- Bioavailability : Parishin A has ~14% bioavailability in rats, with this compound detected as a metabolite .

- Processing Effects : Alcohol steaming reduces Parishin A (0.20–1.31% to 0.27–0.95%) but increases this compound (0.09–0.19% to 0.12–0.31%) in G. elata .

Actividad Biológica

Parishin E is a phenolic glucoside derived from Gastrodia elata , a traditional herb in Chinese medicine known for its various health benefits. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Structure and Derivatives

This compound is one of several derivatives of parishin compounds, which include parishin A, B, C, and D. These compounds are characterized by their unique chemical structures and bioactive properties. The identification of this compound was confirmed through high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS), establishing its significance in pharmacological studies .

Research indicates that this compound exhibits several biological activities primarily through its antioxidant properties and effects on cellular signaling pathways:

- Oxidative Stress Resistance : this compound has been shown to enhance the resistance of yeast cells to oxidative stress by increasing the activity of superoxide dismutase (SOD) and decreasing levels of reactive oxygen species (ROS) and malondialdehyde (MDA). This suggests a protective role against oxidative damage, which is crucial for cellular longevity .

- Regulation of Aging Pathways : Studies indicate that this compound influences the Sir2/Uth1/TOR signaling pathway, which is associated with aging and lifespan extension in yeast models. By modulating gene expression related to these pathways, this compound may exert anti-aging effects .

Antioxidant Activity

This compound displays significant antioxidant activity, contributing to its protective effects against cellular damage. The compound's ability to scavenge free radicals has been quantitatively assessed through various assays, demonstrating its potential as a natural antioxidant agent.

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been implicated in anti-inflammatory responses. Research has shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Yeast Model Study : A study utilizing K6001 yeast demonstrated that treatment with this compound significantly extended replicative lifespan under oxidative stress conditions. The results indicated increased survival rates and enhanced SOD activity in treated groups compared to controls .

- Cardiac Aging Study : Another study focused on naturally aged mice revealed that Parishin treatment alleviated cardiac aging by improving cardiac function and reducing oxidative stress markers. This highlights its potential therapeutic application in age-related cardiovascular diseases .

- Comparative Analysis : A comparative study of various parishin derivatives found that this compound had a distinct profile of bioactive compounds with notable antioxidant activity, further supporting its relevance in health applications .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the validated methods for isolating Parishin E from Gastrodia elata, and how do solvent systems affect yield and purity?

this compound isolation typically employs ethanol-water extraction followed by chromatographic purification (e.g., silica gel or HPLC). Solvent polarity significantly influences yield: higher polar solvents (e.g., 70% ethanol) optimize phenolic glucoside extraction but may co-extract impurities. Purity is validated via UV-spectroscopy and mass spectrometry, with adjustments in gradient elution protocols to resolve structural analogs like Parishin A .

Q. Which analytical techniques are recommended for quantifying this compound in biological samples, and how are they validated?

Reverse-phase HPLC coupled with diode-array detection (DAD) or LC-MS/MS are standard. Method validation includes calibration curves (linearity: R² ≥0.99), limits of detection (LOD: ~0.1 µg/mL), and recovery rates (≥85% in spiked matrices). Matrix effects (e.g., plasma proteins) require normalization using internal standards like gastrodin derivatives .

Q. What in vitro models are used to study this compound’s neuroprotective effects, and which endpoints are critical?

Primary neuronal cultures (e.g., SH-SY5Y cells) and oxygen-glucose deprivation (OGD) models are common. Key endpoints include mitochondrial membrane potential (JC-1 staining), ROS levels (DCFH-DA assay), and apoptosis markers (caspase-3 activity). Positive controls (e.g., resveratrol) validate assay sensitivity .

Advanced Research Questions

Q. How can conflicting reports on this compound’s neuroprotective efficacy across studies be systematically addressed?

Discrepancies often arise from dosage variations (10–100 µM ranges) or model-specific stressors (e.g., H₂O₂ vs. Aβ toxicity). A meta-analysis framework comparing standardized IC₅₀ values and stressor mechanisms is recommended. Cross-validation using orthogonal assays (e.g., transcriptomics for Sir2 pathway activation) reduces bias .

Q. What strategies enhance this compound’s stability in in vivo pharmacokinetic studies?

Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) prolongs half-life. Nanoencapsulation (e.g., liposomes) improves bioavailability by protecting against first-pass metabolism. Blood-brain barrier penetration is assessed via LC-MS quantification in cerebrospinal fluid, with pharmacokinetic modeling (non-compartmental analysis) .

**How should researchers design experiments to study this compound’s interaction with aging pathways (e.g., Sir2/TOR) in mammalian models?

Propiedades

IUPAC Name |

2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIUTKHLNZBMEG-HUNOYVTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.